4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine
Overview
Description
4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine is a chemical compound that is part of the trifluoromethylpyridines (TFMP) group . TFMP derivatives are used in the agrochemical and pharmaceutical industries, primarily for crop protection .
Synthesis Analysis
The synthesis of this compound involves the use of POCl3, which is added dropwise to an ice-cold stirred solution of hydrazone . The reaction mixture is then heated at 80 °C for 4 hours .Molecular Structure Analysis
The molecular formula of this compound is C5HCl2F3N2 . The InChI Key is QFWVAJQVYBRTCL-UHFFFAOYSA-N . The SMILES string is FC(F)(F)C1=NC(Cl)=CC(Cl)=N1 .Chemical Reactions Analysis
Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Physical And Chemical Properties Analysis
The melting point of this compound is 108-110 °C, and the predicted boiling point is 333.9±42.0 °C . The predicted density is 1.475±0.06 g/cm3 at 20 °C and 760 Torr .Scientific Research Applications
Nonlinear Optical (NLO) Properties and Electronic Applications
- NLO Properties and Electronic Applications : Pyrimidine derivatives, including those related to 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine, have shown significant potential in nonlinear optics (NLO) and electronic applications. A study by Hussain et al. (2020) on thiopyrimidine derivatives, which share structural similarities with the compound of interest, highlighted their promising applications in medicine and nonlinear optics fields. The NLO properties of these derivatives were found to be considerably large, indicating their potential for optoelectronic applications (Hussain et al., 2020).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Activities : Pyrimidine derivatives have also been studied for their antimicrobial properties. Goudgaon and Sheshikant (2013) synthesized 2,4-bis(substituted phenoxy)-6-(phenylthio)pyrimidines and evaluated their antimicrobial activities. The compounds showed good activity against fungal strains, comparable to the standard drug Flucanazole, indicating their potential as antimicrobial agents (Goudgaon & Sheshikant, 2013).
Charge Transfer Materials for Electronics
- Charge Transfer Materials : Another study focused on 4,6-di(thiophen-2-yl)pyrimidine derivatives, investigating their potential as efficient charge transfer materials. This research aimed at tuning the electronic, photophysical, and charge transfer properties of pyrimidine derivatives for applications in electronics. The findings suggest that these compounds could serve as promising materials for electronic devices, potentially offering better or comparable performance to existing materials (Irfan, 2014).
Synthesis and Characterization for Drug Development
- Synthesis and Characterization : The synthesis and characterization of pyrimidine derivatives are crucial for developing new pharmaceutical compounds. Research by Ajani et al. (2019) on pyrazole-based pyrimidine scaffolds revealed their potential application in AIDS chemotherapy, highlighting the importance of pyrimidine and its derivatives in drug design due to their pharmacological therapeutic potentials (Ajani et al., 2019).
Structural and Electronic Analysis for Material Science
- Structural and Electronic Analysis : The structural parameters, bonding, and spectral analysis of pyrimidine derivatives, including their molecular geometry and natural bond orbital analysis, provide insights into their potential applications in material science and medicinal chemistry. These analyses help in understanding the dihedral angles, hydrogen bonding, and electronic properties, which are essential for designing drugs and materials with specific properties (Sherlin et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine are currently unknown
Mode of Action
It is known that the trifluoromethyl group attached to a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors could include pH, temperature, and the presence of other molecules in the environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,6-dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N2/c12-8-5-9(13)18-10(17-8)6-2-1-3-7(4-6)11(14,15)16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHOZCSKDRAOGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702321 | |
Record name | 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83217-10-1 | |
Record name | 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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